molecular formula C25H28Cl2N2O3S B4324054 5-{[(1-adamantylmethyl)amino]sulfonyl}-N-benzyl-2,4-dichlorobenzamide

5-{[(1-adamantylmethyl)amino]sulfonyl}-N-benzyl-2,4-dichlorobenzamide

Cat. No.: B4324054
M. Wt: 507.5 g/mol
InChI Key: GAYFSMOKSTZWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(1-adamantylmethyl)amino]sulfonyl}-N-benzyl-2,4-dichlorobenzamide is a chemical compound that is used in scientific research. It is commonly referred to as ABE-404 and is classified as a small molecule inhibitor. ABE-404 is a promising compound in the field of cancer research as it has shown significant anti-cancer activity in preclinical studies.

Mechanism of Action

HSP90 is a chaperone protein that is responsible for the folding and stabilization of various client proteins, including oncogenic proteins. ABE-404 binds to the ATP-binding site of HSP90, thereby inhibiting its ATPase activity. This leads to the destabilization and degradation of client proteins, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
ABE-404 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is essential for tumor growth and metastasis. In addition, ABE-404 has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of ABE-404 is its specificity towards HSP90, which makes it a promising anti-cancer agent with minimal side effects. However, ABE-404 has limited solubility in water, which can affect its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for ABE-404.

Future Directions

There are several future directions for the study of ABE-404. One area of research is the development of more potent and selective HSP90 inhibitors. Another area of research is the investigation of the synergistic effects of ABE-404 with other anti-cancer agents. Finally, the clinical development of ABE-404 as a potential anti-cancer therapy is an area of active research.

Scientific Research Applications

ABE-404 has been extensively studied for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. ABE-404 works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival.

Properties

IUPAC Name

5-(1-adamantylmethylsulfamoyl)-N-benzyl-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28Cl2N2O3S/c26-21-10-22(27)23(9-20(21)24(30)28-14-16-4-2-1-3-5-16)33(31,32)29-15-25-11-17-6-18(12-25)8-19(7-17)13-25/h1-5,9-10,17-19,29H,6-8,11-15H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYFSMOKSTZWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=C(C=C(C(=C4)C(=O)NCC5=CC=CC=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(1-adamantylmethyl)amino]sulfonyl}-N-benzyl-2,4-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
5-{[(1-adamantylmethyl)amino]sulfonyl}-N-benzyl-2,4-dichlorobenzamide
Reactant of Route 3
Reactant of Route 3
5-{[(1-adamantylmethyl)amino]sulfonyl}-N-benzyl-2,4-dichlorobenzamide
Reactant of Route 4
Reactant of Route 4
5-{[(1-adamantylmethyl)amino]sulfonyl}-N-benzyl-2,4-dichlorobenzamide
Reactant of Route 5
Reactant of Route 5
5-{[(1-adamantylmethyl)amino]sulfonyl}-N-benzyl-2,4-dichlorobenzamide
Reactant of Route 6
5-{[(1-adamantylmethyl)amino]sulfonyl}-N-benzyl-2,4-dichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.